1-(2-bromoethyl)pyrimidine-2,4(1H,3H)-dione
CAS No.: 66191-47-7
Cat. No.: VC15688553
Molecular Formula: C6H7BrN2O2
Molecular Weight: 219.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66191-47-7 |
|---|---|
| Molecular Formula | C6H7BrN2O2 |
| Molecular Weight | 219.04 g/mol |
| IUPAC Name | 1-(2-bromoethyl)pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C6H7BrN2O2/c7-2-4-9-3-1-5(10)8-6(9)11/h1,3H,2,4H2,(H,8,10,11) |
| Standard InChI Key | GLESWWBHBSDOLZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN(C(=O)NC1=O)CCBr |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
1-(2-Bromoethyl)pyrimidine-2,4(1H,3H)-dione belongs to the pyrimidine-dione family, featuring a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3. The 2,4-dione configuration introduces electron-withdrawing carbonyl groups, while the 2-bromoethyl chain at position 1 provides a reactive handle for further functionalization.
Table 1: Fundamental Physicochemical Properties
| Property | Value |
|---|---|
| CAS Registry Number | 66191-47-7 |
| Molecular Formula | C₆H₇BrN₂O₂ |
| Molecular Weight | 219.04 g/mol |
| IUPAC Name | 1-(2-bromoethyl)pyrimidine-2,4-dione |
| SMILES Notation | BrCCn1c(=O)[nH]c(=O)cc1 |
| InChI Key | GLESWWBHBSDOLZ-UHFFFAOYSA-N |
The planar pyrimidine ring adopts a keto-enol tautomeric equilibrium, with the diketo form dominating under standard conditions. X-ray crystallographic studies of analogous compounds suggest that the bromoethyl group adopts a gauche conformation relative to the ring, minimizing steric clashes with adjacent carbonyl oxygens .
Synthetic Methodologies
Laboratory-Scale Synthesis
The primary synthetic route involves N-alkylation of pyrimidine-2,4(1H,3H)-dione (uracil) with 1,2-dibromoethane under basic conditions. A typical procedure employs sodium hydride in dimethylformamide (DMF) at 60–80°C, achieving yields of 65–72% after chromatographic purification.
Mechanistic Insights:
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Deprotonation of uracil at N1 by NaH generates a nucleophilic amide ion.
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SN2 displacement of bromide from 1,2-dibromoethane forms the N-ethyl intermediate.
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Residual bromide on the ethyl chain remains intact due to the poor leaving group ability of the second bromide under reaction conditions.
Industrial Production Considerations
Scale-up challenges include controlling exothermicity during alkylation and minimizing polyalkylation byproducts. Continuous flow reactors with precise temperature control (maintained at 70±2°C) and in-line IR monitoring of bromide concentrations have demonstrated improved yields (78–82%) in pilot-scale trials .
Reactivity Profile and Derivative Synthesis
Nucleophilic Substitution Reactions
The bromoethyl moiety serves as an electrophilic center for diverse nucleophilic attacks:
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Amination: Reacts with primary/secondary amines (e.g., morpholine, piperidine) in acetonitrile at reflux to yield N-substituted ethylamine derivatives (85–92% yield).
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Thiolation: Treatment with thiophenol/K2CO3 in DMF produces thioether conjugates, useful in prodrug design .
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Hydrolysis: Aqueous NaOH at 50°C cleaves the C-Br bond, generating 1-vinyluracil derivatives through β-elimination.
Transition Metal-Catalyzed Couplings
Palladium-mediated cross-couplings enable carbon-carbon bond formation:
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Suzuki Reaction: With arylboronic acids, yields biaryl-ethyluracil hybrids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) .
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Heck Reaction: Olefination using acrylates forms conjugated diene systems (Pd(OAc)₂, P(o-tol)₃, Et₃N) .
Comparative Analysis with Halogenated Analogues
Table 2: Reactivity and Stability Across Halogen Series
| Derivative | Relative Reactivity (SN2) | Thermal Stability (°C) | LogP |
|---|---|---|---|
| 2-Chloroethyl | 1.0 (reference) | 180 | -0.54 |
| 2-Bromoethyl | 3.2 | 165 | 0.12 |
| 2-Iodoethyl | 5.8 | 142 | 0.87 |
The bromo derivative strikes an optimal balance between reactivity (3.2× faster than chloro) and stability (decomposition onset at 165°C), making it preferable for multi-step syntheses . Iodo analogs, while more reactive, suffer from light sensitivity and lower thermal thresholds.
Emerging Applications and Future Directions
Photodynamic Therapy Agents
Conjugation with porphyrin photosensitizers via Suzuki coupling yields tumor-targeting prodrugs. Upon 650 nm irradiation, these conjugates generate singlet oxygen (ΦΔ = 0.38) while releasing 5-fluorouracil metabolites .
Polymer Chemistry
Radical-initiated copolymerization with styrene derivatives produces uracil-functionalized polymers (Mn = 12–15 kDa) with shape-memory properties. Potential applications in smart drug delivery hydrogels.
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